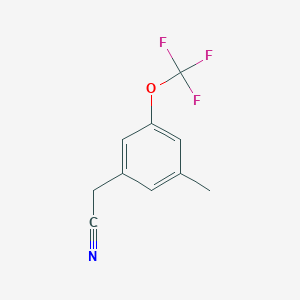

3-Methyl-5-(trifluoromethoxy)phenylacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-methyl-5-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c1-7-4-8(2-3-14)6-9(5-7)15-10(11,12)13/h4-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUHRNMOVVDGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401239614 | |

| Record name | 3-Methyl-5-(trifluoromethoxy)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-56-9 | |

| Record name | 3-Methyl-5-(trifluoromethoxy)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-(trifluoromethoxy)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methyl-5-(trifluoromethoxy)phenylacetonitrile: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-Methyl-5-(trifluoromethoxy)phenylacetonitrile, a fluorinated aromatic nitrile of significant interest to researchers and professionals in drug development and agrochemical synthesis. Due to its specific substitution pattern, direct experimental data for this compound is limited in publicly accessible literature. Therefore, this guide synthesizes information from closely related analogs and foundational chemical principles to present a robust profile of its anticipated properties, reactivity, and potential applications. The insights provided are grounded in established chemical knowledge to empower researchers in their synthetic and developmental endeavors.

Introduction: The Strategic Value of Fluorinated Phenylacetonitriles

Phenylacetonitrile and its derivatives are cornerstone building blocks in organic synthesis, serving as crucial precursors for a wide array of pharmaceuticals and biologically active compounds.[1] The introduction of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, into organic molecules can profoundly influence their physicochemical and biological properties.[2] These modifications can enhance metabolic stability, membrane permeability, and binding affinity to biological targets, making fluorinated compounds highly sought after in medicinal chemistry.[3] this compound combines the reactive utility of the cyanomethyl group with the unique electronic and lipophilic contributions of the trifluoromethoxy and methyl substituents, positioning it as a valuable intermediate for creating novel chemical entities.

Chemical Identity and Physicochemical Properties

While a specific CAS number for this compound is not readily found in major chemical databases, its fundamental properties can be calculated or inferred from structurally similar compounds.

| Property | Value (Predicted/Inferred) | Source/Basis |

| Molecular Formula | C₁₀H₈F₃NO | (Calculated) |

| Molecular Weight | 215.17 g/mol | (Calculated) |

| IUPAC Name | 2-(3-Methyl-5-(trifluoromethoxy)phenyl)acetonitrile | (Standard Nomenclature) |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from analogs like 3-(Trifluoromethyl)phenylacetonitrile[4] |

| Boiling Point | > 200 °C at 760 mmHg | Inferred from analogs; likely to have a high boiling point |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF) | General property of substituted phenylacetonitriles[1] |

The trifluoromethoxy group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and the acidity of the benzylic protons. The methyl group, being weakly electron-donating, provides a steric and electronic counterpoint. This unique substitution pattern is key to its utility in targeted synthesis.

Proposed Synthetic Pathway

A robust and industrially scalable synthesis for phenylacetonitriles typically involves the nucleophilic substitution of a corresponding benzyl halide with an alkali metal cyanide.[5] A plausible and efficient pathway for the synthesis of this compound would, therefore, commence with the appropriate benzyl bromide precursor.

Diagram of Proposed Synthesis

Sources

An In-depth Technical Guide to 3-Methyl-5-(trifluoromethoxy)phenylacetonitrile: A Keystone Intermediate for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value in Drug Design

3-Methyl-5-(trifluoromethoxy)phenylacetonitrile emerges as a promising scaffold in the synthesis of new chemical entities (NCEs). The incorporation of a trifluoromethoxy (-OCF₃) group is a key strategy in modern medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] This group is known to improve metabolic stability, increase lipophilicity, and modulate electronic properties, which can lead to enhanced binding affinity and better oral bioavailability.[1][4] The phenylacetonitrile moiety, a versatile precursor, provides a reactive handle for constructing a variety of heterocyclic and other complex molecular architectures essential for therapeutic agents.[5][6]

Physicochemical Properties and Structural Analysis

The unique combination of the methyl, trifluoromethoxy, and cyanomethyl groups on the benzene ring dictates the molecule's overall characteristics.

| Property | Predicted Value/Characteristic | Rationale and Significance |

| Molecular Formula | C₁₀H₈F₃NO | |

| Molecular Weight | 215.17 g/mol | |

| Lipophilicity (LogP) | Moderately High | The trifluoromethoxy group is a strong contributor to lipophilicity (Hansch-Leo π value of +1.04), which can enhance membrane permeability.[4] The methyl group further increases this value. |

| Electronic Nature | Electron-withdrawing | The trifluoromethoxy group exerts a strong electron-withdrawing inductive effect, influencing the reactivity of the aromatic ring and the acidity of the benzylic protons.[4] |

| Metabolic Stability | High | The -OCF₃ group is exceptionally stable to metabolic degradation by enzymes such as cytochrome P450, which can prolong the in vivo half-life of a drug.[4] |

| Hydrogen Bond Acceptors | 1 (Nitrile Nitrogen) | The nitrile group can participate in hydrogen bonding, a crucial interaction for drug-receptor binding. |

| Reactivity | Active Methylene Group | The methylene group adjacent to the nitrile is activated, making it a key site for C-C bond formation in synthetic transformations.[5][7] |

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Reaction Mechanisms

A plausible synthetic route to this compound would likely involve the conversion of a corresponding benzyl halide. A generalized, multi-step protocol is outlined below.

Proposed Synthetic Workflow:

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzyl cyanide - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Structural Elucidation of 3-Methyl-5-(trifluoromethoxy)phenylacetonitrile

Abstract

The definitive confirmation of a molecule's chemical structure is the bedrock of all subsequent research and development in the pharmaceutical, agrochemical, and material science sectors. This guide provides an in-depth, methodology-driven approach to the structural elucidation of 3-Methyl-5-(trifluoromethoxy)phenylacetonitrile, a compound featuring a synthetically valuable trifluoromethoxy group. We move beyond a simple recitation of techniques, instead detailing the strategic application and causal logic behind a multi-modal analytical workflow. By integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of advanced 1D and 2D Nuclear Magnetic Resonance experiments, this document serves as a practical whitepaper for researchers navigating the complexities of molecular characterization. Each step is designed as a self-validating system, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction: The Analytical Imperative

The trifluoromethoxy (-OCF₃) functional group is of significant interest in medicinal chemistry due to its unique electronic properties and high lipophilicity, which can profoundly enhance a drug candidate's metabolic stability and membrane permeability.[1] The target molecule, this compound (Figure 1), serves as an excellent case study for modern structural elucidation. Its dissymmetric substitution pattern requires an unambiguous analytical strategy to confirm the precise placement of the methyl, trifluoromethoxy, and phenylacetonitrile moieties on the aromatic ring.

This guide presents a holistic workflow, demonstrating how orthogonal analytical techniques are synergistically employed to build an irrefutable structural argument, from determining the elemental composition to mapping the complete atomic connectivity.

Figure 1: Hypothesized Structure

IUPAC Name: 2-(3-Methyl-5-(trifluoromethoxy)phenyl)acetonitrile

Molecular Formula: C₁₀H₈F₃NO

Monoisotopic Mass: 215.0558 DaElucidation Workflow: A Strategic Overview

A robust structural elucidation is not a linear checklist but an integrated process where each result informs the next experiment and corroborates previous findings. Our approach is designed to systematically deconstruct the molecule, starting with macro-level properties and progressively resolving atomic-level details.

Caption: A strategic workflow for structural elucidation.

Mass Spectrometry: Confirming the Foundation

The first and most fundamental question is the molecule's mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides this with exceptional accuracy, serving as the foundational validation of the molecular formula.

3.1. High-Resolution Mass Spectrometry (HRMS) An HRMS analysis using a technique like Electrospray Ionization (ESI) is expected to yield a protonated molecular ion [M+H]⁺. This experiment differentiates the target compound from any potential isomers or impurities with different elemental formulas.

| Parameter | Expected Value | Observed Value | Deviation (ppm) |

| Formula | C₁₀H₈F₃NO | - | - |

| [M+H]⁺ Exact Mass | 216.0631 | [Hypothetical: 216.0628] | [-1.4] |

A deviation of less than 5 ppm provides high confidence in the assigned elemental composition of C₁₀H₈F₃NO.

3.2. Fragmentation Analysis (Electron Ionization - EI) Electron Ionization (EI) is a "hard" ionization technique that induces characteristic fragmentation, offering clues to the molecule's structure.[2] The most probable fragmentations for this molecule involve the cleavage of the benzylic C-C bond, which is structurally labile.

| m/z | Proposed Fragment | Structural Information |

| 215 | [C₁₀H₈F₃NO]⁺ | Molecular Ion (M⁺) |

| 174 | [M - CH₂CN]⁺ | Loss of the acetonitrile radical, forms a stable substituted benzyl cation. |

| 41 | [CH₂CN]⁺ | Acetonitrile cation fragment. |

The observation of a strong peak at m/z 174 is a key indicator of the phenylacetonitrile scaffold.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups.[3][4] Each bond vibration absorbs IR radiation at a characteristic frequency, creating a unique spectral fingerprint.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3050 | C-H Stretch | Aromatic | Confirms the presence of the benzene ring. |

| ~2930 | C-H Stretch | Aliphatic (CH₂, CH₃) | Confirms the methylene and methyl groups. |

| ~2250 | C≡N Stretch | Nitrile | A sharp, intense peak characteristic of the nitrile group.[5][6] |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Confirms the benzene backbone. |

| ~1250 | C-O-C Stretch | Aryl-Alkyl Ether | Strong absorbance associated with the trifluoromethoxy ether linkage. |

| ~1170 | C-F Stretch | Trifluoromethyl | A very strong, characteristic absorbance for the C-F bonds of the -OCF₃ group. |

The unambiguous presence of a sharp peak around 2250 cm⁻¹ is definitive evidence for the nitrile functional group.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed picture of the molecular structure, revealing the chemical environment, count, and connectivity of every ¹H and ¹³C atom. For this molecule, ¹⁹F NMR is also essential.

¹H NMR Spectroscopy

The ¹H NMR spectrum maps the proton environments. Based on the hypothesized structure, we anticipate five distinct signals: three in the aromatic region, one for the benzylic methylene group, and one for the methyl group.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~7.1-7.3 | s (broad) | 1H | H-2/H-6 | Protons ortho to the CH₂CN group. The exact shift is influenced by the other meta substituents. |

| 2 | ~7.0-7.2 | s (broad) | 1H | H-6/H-2 | Protons ortho to the CH₂CN group. |

| 3 | ~6.9-7.1 | s (broad) | 1H | H-4 | Proton between the two substituents. |

| 4 | ~3.8 | s | 2H | H-7 (CH₂) | Benzylic protons adjacent to the nitrile group and the aromatic ring. |

| 5 | ~2.4 | s | 3H | H-8 (CH₃) | Methyl group protons attached to the aromatic ring. |

Note: The aromatic protons (H-2, H-4, H-6) will appear as broad singlets or very finely split multiplets due to small ⁴J (meta) couplings.

¹³C NMR and DEPT-135 Spectroscopy

The ¹³C NMR spectrum identifies all unique carbon atoms. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (C) are absent in the DEPT-135 spectrum.

| Signal | Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| 1 | ~159 | Absent | C-5 | Carbon directly attached to the highly electronegative -OCF₃ group. |

| 2 | ~140 | Absent | C-3 | Carbon attached to the methyl group. |

| 3 | ~133 | Absent | C-1 | Quaternary carbon where the CH₂CN group is attached. |

| 4 | ~122 (q, ¹JCF ≈ 257 Hz) | Absent | C-9 (-OCF₃ ) | The carbon of the trifluoromethoxy group shows a characteristic quartet due to strong one-bond coupling to the three fluorine atoms.[1][7] |

| 5 | ~125 | Positive | C-6 | Aromatic CH. |

| 6 | ~120 | Positive | C-2 | Aromatic CH. |

| 7 | ~118 | Absent | C-10 (-C N) | Nitrile carbon, typically in this region. |

| 8 | ~115 | Positive | C-4 | Aromatic CH. |

| 9 | ~23 | Negative | C-7 (-C H₂CN) | Benzylic methylene carbon. |

| 10 | ~21 | Positive | C-8 (-C H₃) | Methyl carbon. |

The observation of a quartet near 122 ppm with a large coupling constant (~257 Hz) is the definitive signature of the -OCF₃ group's carbon.[7]

¹⁹F NMR Spectroscopy

This experiment specifically probes the fluorine atoms. For the -OCF₃ group, a single sharp signal is expected.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ -58 | s | 3F | -OCF₃ |

2D NMR: Establishing Connectivity

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled. COSY, HSQC, and HMBC experiments are crucial for unambiguous assignment.[8][9]

-

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this molecule, COSY is expected to show very weak or no correlations between the aromatic protons due to the meta-substitution pattern, confirming their isolation from each other.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation). It is the definitive way to link the ¹H and ¹³C assignments. For example, it will show a cross-peak between the proton signal at ~3.8 ppm and the carbon signal at ~23 ppm, confirming their assignment as the CH₂ group (C-7).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for mapping the complete carbon skeleton. It reveals correlations between protons and carbons that are 2-3 bonds away. The HMBC spectrum provides the final, irrefutable evidence for the substitution pattern.

Caption: Key HMBC correlations confirming the molecular structure.

Key HMBC Correlations and Their Significance:

-

CH₂ Protons (H-7): Will show correlations to C-1, C-2, C-6, and the nitrile carbon (C-10). This definitively connects the acetonitrile group to the C-1 position of the ring.

-

CH₃ Protons (H-8): Will show correlations to C-3, C-2, and C-4. This places the methyl group at the C-3 position.

-

Aromatic Proton H-2: Will show correlations to C-4, C-6, and C-3. This confirms its position relative to the methyl group.

-

Aromatic Proton H-4: Will show correlations to C-2, C-6, C-3, and C-5. This places it between the two substituted carbons.

Data Synthesis and Final Confirmation

The structural elucidation is complete when all data points converge on a single, unambiguous structure.

-

HRMS confirmed the elemental formula C₁₀H₈F₃NO.

-

FTIR confirmed the presence of nitrile, trifluoromethoxy, methyl, and aromatic functional groups.

-

¹³C and ¹⁹F NMR provided the characteristic signatures of the -OCF₃ group, including the C-F coupling constant.

-

¹H and ¹³C NMR provided the correct count of proton and carbon environments.

-

HSQC linked every proton to its directly attached carbon.

-

HMBC provided the final, conclusive evidence, mapping the long-range connectivity and confirming the 1,3,5-substitution pattern on the aromatic ring.

The collective, cross-validating data from these orthogonal techniques provides irrefutable proof for the structure of this compound.

Standardized Experimental Protocols

7.1. Sample Preparation For NMR analysis, dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. For HRMS, prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. For FTIR, the neat liquid can be analyzed directly on a diamond ATR crystal.

7.2. ¹H NMR Spectroscopy

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard 1D proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Apply a 90° pulse.

-

Set the number of scans (e.g., 16 or 32) for adequate signal-to-noise.[10]

-

Process the FID with an exponential window function and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to a reference (e.g., residual CHCl₃ at 7.26 ppm).

7.3. ¹³C{¹H} NMR Spectroscopy

-

Switch the probe to the ¹³C channel and tune.

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0 to 220 ppm.

-

Set the number of scans (e.g., 1024 or more) to achieve good signal-to-noise.[10]

-

Process, phase, and baseline correct the spectrum.

-

Calibrate to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

7.4. 2D NMR (General)

-

Use standard parameter sets provided by the spectrometer manufacturer (e.g., cosygpph, hsqcedetgpsp, hmbcgplpndqf).[11]

-

Optimize the spectral width in both dimensions based on the 1D spectra.

-

Set the number of scans (NS) and increments (TD1) to achieve the desired resolution and sensitivity within a reasonable experiment time.

-

Process the 2D data using appropriate window functions (e.g., sine-bell) and perform Fourier transform in both dimensions.

-

Phase and baseline correct the 2D spectrum.

Conclusion

The structural elucidation of this compound exemplifies a rigorous, evidence-based scientific process. Through the strategic application of mass spectrometry, infrared spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, we have demonstrated a self-validating workflow that leaves no ambiguity in the final structural assignment. This technical guide underscores the principle that while individual techniques provide pieces of the puzzle, it is their logical and synergistic integration that builds the complete, trustworthy, and authoritative picture of a molecule's architecture.

References

-

LookChem. 3-(Trifluoromethyl)phenylacetonitrile. LookChem. Available at: [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

-

Ayanbadejo, F. A. M. (1969). The NMR spectra of aromatic fluorocarbons trifluoromethyl- and methoxy-substituted fluorobenzenes. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(5), 1009–1015. Available at: [Link]

-

PubChem. m-Trifluoromethylphenylacetonitrile. National Center for Biotechnology Information. Available at: [Link]

-

University of British Columbia. NMR Training. UBC Chemistry. Available at: [Link]

-

PubChem. (3,5-Bis(trifluoromethyl)phenyl)acetonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Huang, X., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53542. Available at: [Link]

-

SpectraBase. Trifluoromethoxy-benzene [13C NMR]. Wiley. Available at: [Link]

-

NIST. 3-(Trifluoromethoxy)phenylacetonitrile. NIST WebBook. Available at: [Link]

-

Wolska, J., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2035. Available at: [Link]

-

Studylib. 2D-NMR Tutorial: COSY & HSQC for 1H & 13C Assignment. Available at: [Link]

-

Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Available at: [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]

-

SpectraBase. Trifluoromethoxy-benzene [1H NMR]. Wiley. Available at: [Link]

-

University of Notre Dame. Common NMR experiments and the time it takes to run them. Available at: [Link]

- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

-

AZoM. How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

-

Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095–8105. Available at: [Link]

-

Innovatech Labs. A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. Available at: [Link]

-

RTI Laboratories. FTIR Analysis. Available at: [Link]

-

Khan Academy. Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

-

Penketh, P. A., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Available at: [Link]

-

Organic Syntheses. α-Phenylcinnamonitrile. Available at: [Link]

-

PubChemLite. 3-methoxy-5-(trifluoromethyl)phenylacetonitrile. University of Luxembourg. Available at: [Link]

-

PubChemLite. 3-(trifluoromethyl)phenylacetonitrile. University of Luxembourg. Available at: [Link]

Sources

- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 4. rtilab.com [rtilab.com]

- 5. instanano.com [instanano.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. studylib.net [studylib.net]

- 10. chem.as.uky.edu [chem.as.uky.edu]

- 11. chem.ubc.ca [chem.ubc.ca]

An In-depth Technical Guide to the Synthesis of 3-Methyl-5-(trifluoromethoxy)phenylacetonitrile

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 3-Methyl-5-(trifluoromethoxy)phenylacetonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of synthetic strategies, reaction mechanisms, and step-by-step experimental protocols. The guide emphasizes chemical causality, experimental robustness, and is grounded in authoritative scientific literature.

Introduction: The Significance of this compound

The unique substitution pattern of this compound, featuring a trifluoromethoxy group, a methyl group, and a cyanomethyl moiety, makes it a valuable building block in medicinal and agricultural chemistry. The trifluoromethoxy group is a bioisostere for other functionalities and can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The phenylacetonitrile scaffold is a precursor to a wide array of functionalities, including phenylacetic acids, phenethylamines, and various heterocyclic systems. Consequently, robust and scalable synthetic routes to this intermediate are of significant interest.

This guide will explore three primary synthetic strategies for the preparation of this compound, each commencing from plausible starting materials. The discussed pathways are:

-

Pathway 1: The Sandmeyer Reaction from 3-Methyl-5-(trifluoromethoxy)aniline.

-

Pathway 2: Palladium-Catalyzed Cyanation of 3-Bromo-5-methyl-1-(trifluoromethoxy)benzene.

-

Pathway 3: Nucleophilic Substitution on 3-Methyl-5-(trifluoromethoxy)benzyl bromide.

Each pathway will be discussed in detail, with an emphasis on the underlying chemical principles and practical experimental considerations.

Pathway 1: Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1][2] This pathway is contingent on the availability of the corresponding aniline precursor, 3-Methyl-5-(trifluoromethoxy)aniline.

Strategic Overview

The synthesis commences with the nitration of 1-methyl-3-(trifluoromethoxy)benzene, followed by reduction of the nitro group to an amine. The resulting 3-Methyl-5-(trifluoromethoxy)aniline is then subjected to diazotization and subsequent cyanation in the presence of a copper(I) cyanide catalyst.

Visualizing the Pathway

Sources

The Spectroscopic Signature of a Novel Phenylacetonitrile: A Predictive Guide to 3-Methyl-5-(trifluoromethoxy)phenylacetonitrile

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Introduction: The Challenge of Characterizing a Novel Molecule

3-Methyl-5-(trifluoromethoxy)phenylacetonitrile represents a unique combination of functional groups: a phenylacetonitrile core, a methyl substituent, and a trifluoromethoxy group. Each of these moieties contributes distinct electronic and structural features that will be reflected in its spectroscopic output. The phenylacetonitrile structure is a common scaffold in medicinal chemistry, and the trifluoromethoxy group is an increasingly popular substituent due to its ability to modulate physicochemical properties such as lipophilicity and metabolic stability.

Given the absence of published experimental spectra for this specific molecule, a predictive approach is not only necessary but also a valuable exercise in the application of fundamental spectroscopic principles. This guide will deconstruct the molecule's structure to forecast its behavior under NMR, IR, and MS analysis, providing a robust baseline for future experimental verification.

Molecular Structure and Key Features

To understand the spectroscopic data, we must first visualize the molecule's structure and the interplay of its components.

Figure 1. Molecular structure of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are based on the expected chemical shifts arising from the electronic environment of each nucleus.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for structural verification.

Workflow: NMR Sample Preparation and Analysis

Figure 2. Standard workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The aromatic region will be of particular interest, showing signals for the three protons on the phenyl ring. Their splitting patterns will be indicative of their relative positions.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 - 7.4 | s (or narrow m) | 1H | H-2, H-4, or H-6 | The aromatic protons will appear as singlets or narrowly split multiplets due to weak meta-coupling. Their precise shifts are influenced by the electron-donating methyl group and the electron-withdrawing trifluoromethoxy group. |

| ~ 3.8 | s | 2H | -CH₂-CN | The methylene protons are adjacent to the electron-withdrawing nitrile group and the aromatic ring, resulting in a downfield shift. They are expected to be a singlet as there are no adjacent protons. |

| ~ 2.4 | s | 3H | -CH₃ | The methyl protons attached to the aromatic ring will appear as a singlet in a typical upfield region for aryl methyl groups. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments and information about the electronic nature of the substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 (q, JCF ≈ 2-4 Hz) | C-OCF₃ | The carbon attached to the trifluoromethoxy group will be significantly downfield and show a characteristic quartet due to coupling with the fluorine atoms. |

| ~ 140 | C-CH₃ | The carbon bearing the methyl group will be downfield due to its position on the aromatic ring. |

| ~ 130-135 | C-CH₂CN | The ipso-carbon attached to the cyanomethyl group. |

| ~ 120-130 | Aromatic CH | The chemical shifts of the aromatic CH carbons will vary depending on the electronic effects of the substituents. |

| ~ 121 (q, JCF ≈ 257 Hz) | -OCF₃ | The carbon of the trifluoromethoxy group will be a quartet with a large coupling constant, a hallmark of the CF₃ group. |

| ~ 117 | -CN | The nitrile carbon typically appears in this region. |

| ~ 23 | -CH₂-CN | The methylene carbon. |

| ~ 21 | -CH₃ | The methyl carbon, appearing in the typical aliphatic region. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups. The predicted spectrum of this compound will be dominated by absorptions from the nitrile, trifluoromethoxy, and aromatic moieties.

Experimental Protocol for IR Data Acquisition

For a liquid sample, Attenuated Total Reflectance (ATR) is a common and convenient method.

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Apply a small drop of the liquid sample to the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol).

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 2250 | Medium, Sharp | C≡N stretch | Nitrile |

| ~ 1600, ~1480 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~ 1250-1150 | Strong | C-F stretch | Trifluoromethoxy |

| ~ 1200-1000 | Strong | C-O stretch | Aryl Ether |

| ~ 3100-3000 | Medium | C-H stretch | Aromatic |

| ~ 2950-2850 | Medium | C-H stretch | Aliphatic (CH₃, CH₂) |

The presence of a sharp band around 2250 cm⁻¹ is a strong indicator of the nitrile group.[1][2] The trifluoromethoxy group will give rise to very strong C-F stretching bands in the 1250-1150 cm⁻¹ region.[3]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol for MS Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Workflow: Electron Ionization Mass Spectrometry

Figure 3. General workflow for GC-EI-MS analysis.

Predicted Fragmentation Pattern

The molecular formula of this compound is C₁₀H₈F₃NO, with a monoisotopic mass of approximately 215.06 g/mol .

-

Molecular Ion (M⁺˙): A peak at m/z = 215 should be observed, representing the intact radical cation.

-

Loss of H˙ (m/z = 214): A small M-1 peak may be present.

-

Loss of ˙CH₂CN (m/z = 175): Cleavage of the benzylic bond would result in a fragment corresponding to the substituted aromatic ring.

-

Tropylium Ion Formation: Rearrangement to a substituted tropylium ion is a common pathway for benzyl compounds.

-

Loss of ˙CF₃ (m/z = 146): Cleavage of the C-O bond of the trifluoromethoxy group is less likely but possible.

-

Loss of ˙OCF₃ (m/z = 130): Fragmentation of the trifluoromethoxy group.

The fragmentation of aromatic compounds is often complex, and the relative intensities of the fragment ions will depend on their stability.[4][5][6]

Conclusion: A Roadmap for Empirical Discovery

This guide provides a theoretically grounded prediction of the NMR, IR, and MS spectroscopic data for this compound. While predictive, this information serves as a robust starting point for researchers working with this novel compound. It establishes a clear set of expectations for the key spectroscopic features, facilitating the efficient and accurate interpretation of experimentally acquired data. The protocols outlined herein represent standard, reliable methods for obtaining high-quality spectra. It is our hope that this in-depth guide will accelerate the research and development efforts of scientists in the field.

References

-

NIST. (n.d.). 3-(Trifluoromethoxy)phenylacetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 4-(Trifluoromethoxy)phenylacetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). m-Trifluoromethylphenylacetonitrile. Retrieved from [Link]

- Gnanasoundar Iraiyadian, D., Joseph Vedhagiri, S., Govindarajan, M., & Parimala, K. (2021). Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile. Bulgarian Journal of Physics, 48(4), 360-375.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

- Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.

-

Khan Academy. (2023, June 2). Fragmentation in Mass Spectrometry. [Video]. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Tables. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

-

Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

Sources

3-Methyl-5-(trifluoromethoxy)phenylacetonitrile safety and handling precautions

An In-depth Technical Guide: 3-Methyl-5-(trifluoromethoxy)phenylacetonitrile: A Comprehensive Guide to Safety and Handling

Introduction

This compound is a substituted aromatic nitrile, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. The presence of the trifluoromethoxy (-OCF3) group, often referred to as a "super-halogen," can impart unique properties such as increased metabolic stability and lipophilicity, making it a valuable moiety in drug design.[1] However, the combination of a nitrile functional group and a fluorinated aromatic ring system necessitates a robust and informed approach to safety and handling.

This guide provides a comprehensive framework for the safe use of this compound in a laboratory setting. As specific toxicological and physical data for this exact molecule are not extensively published, the principles and protocols outlined herein are based on a conservative assessment, drawing from authoritative data on structurally analogous phenylacetonitriles and compounds containing trifluoromethyl or trifluoromethoxy groups. The primary objective is to empower researchers to conduct their work with a high degree of safety by understanding the causality behind each procedural recommendation.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The risk profile of this compound is inferred from its structural components: the phenylacetonitrile core and the trifluoromethoxy substituent.

Anticipated GHS Classification

Based on data from similar chemical structures, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows.[2][3][4][5]

| Hazard Class | Hazard Category | Hazard Statement | Rationale and Implication |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion can lead to systemic toxicity. The nitrile group can be metabolized to release cyanide, a potent metabolic poison. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | The compound's lipophilicity, enhanced by the -OCF3 group, may facilitate dermal absorption, leading to systemic effects.[1] |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled | Inhalation of dust or vapors can cause severe respiratory irritation and systemic poisoning.[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact can cause redness, inflammation, and pain.[6] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Direct contact with eyes can cause significant pain, watering, and potential damage.[6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation may lead to irritation of the throat and respiratory tract.[5][7] |

Primary Routes of Exposure and Toxicological Profile

The primary routes of occupational exposure are inhalation of aerosolized particles or vapors, dermal (skin) contact, and accidental ingestion.

-

Inherent Toxicity of the Nitrile Group : Phenylacetonitrile and its derivatives are of toxicological concern due to their potential to release cyanide (CN⁻) in vivo. Cyanide is a potent and rapid-acting metabolic inhibitor.

-

Influence of the Trifluoromethoxy Group : The -OCF3 group is highly electronegative and significantly increases the molecule's lipophilicity.[1] This property can enhance its ability to be absorbed through the skin and cross biological membranes, potentially increasing its bioavailability and systemic toxicity.

-

Hazards of Thermal Decomposition : When heated to decomposition, or in the event of a fire, substituted phenylacetonitriles can release highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[8][9] The potential for the release of hydrogen cyanide (HCN) gas under these conditions presents a severe and immediate danger.[9]

Section 2: The Hierarchy of Controls: Engineering, Administrative, and Personal Protection

A multi-layered approach to hazard control is essential. The hierarchy of controls prioritizes the most effective measures first.

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

Engineering Controls (Primary Barrier)

These controls are designed to isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[10] This is critical to prevent inhalation of powders or vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

-

Safety Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly.[11][12] Their location should be clearly marked and unobstructed.

Administrative Controls

These are work policies and procedures that reduce exposure.

-

Designated Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.

-

Standard Operating Procedures (SOPs): A detailed, laboratory-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning work.

-

Waste Management: Procedures for the collection and disposal of hazardous waste must be strictly followed.[13]

Personal Protective Equipment (PPE) (Final Barrier)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Transfer (Solid) | Safety Goggles & Face Shield | Double Nitrile Gloves | Flame-Resistant Lab Coat | Not required if in fume hood |

| Handling (Solution) | Safety Goggles | Double Nitrile Gloves | Flame-Resistant Lab Coat | Not required if in fume hood |

| Large Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gauntlets | Chemical-Resistant Apron or Suit | Air-Purifying Respirator with appropriate cartridge (e.g., organic vapor/acid gas)[11][14] |

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[15] A face shield worn over the goggles is required when there is a risk of splash or when handling larger quantities.[15]

-

Hand Protection: Disposable nitrile gloves provide good short-term protection.[15][16] Given the compound's potential for dermal absorption, double-gloving is strongly recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.[17] Never wear contaminated gloves outside of the fume hood.

-

Skin and Body Protection: A flame-resistant lab coat should be worn and fully buttoned.[15] Long pants and closed-toe shoes are required at all times in the laboratory.

Section 3: Standard Operating Procedures

Handling and Storage Protocol

-

Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

-

Weighing: Weigh the compound in a disposable weigh boat or directly into the reaction vessel inside the fume hood. Use anti-static tools if necessary. Avoid creating dust.

-

Transfers: If transferring a solution, use a syringe or cannula. For solid transfers, use a powder funnel.

-

Housekeeping: Clean any minor spills within the fume hood immediately using a damp cloth or paper towel, which should then be disposed of as hazardous waste.

-

Storage: The compound must be stored in a cool, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[10][18] The container must be tightly sealed and clearly labeled with the chemical name and all relevant GHS hazard pictograms. Store in the original packaging whenever possible.[10]

Waste Disposal Protocol

-

Classification: All materials contaminated with this compound, including empty containers, disposable gloves, weigh boats, and absorbent materials, must be treated as hazardous waste.[11]

-

Segregation: Keep solid and liquid waste streams separate. Halogenated waste streams should be segregated according to your institution's guidelines.

-

Containment: Use designated, sealed, and clearly labeled hazardous waste containers. Store waste containers in a secondary containment bin in a designated satellite accumulation area.

-

Pickup: Schedule waste pickup promptly through your institution's Environmental Health & Safety (EHS) department.[13]

Section 4: Emergency Procedures

Immediate and correct response to an emergency is critical. All personnel must be familiar with these procedures.

Caption: Emergency response flowchart for spills and personnel exposures.

In Case of Exposure (First Aid)

The immediate priority is to remove the individual from the source of contamination and decontaminate.

-

Skin Contact: Immediately remove all contaminated clothing and footwear.[10] Drench the affected skin with running water and wash thoroughly with soap and water for at least 15 minutes.[19] Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[11] Seek immediate specialist medical examination.[10]

-

Inhalation: Move the affected person to fresh air at once.[19] If breathing is difficult or has stopped, provide artificial respiration (use a barrier device).[20] Keep the person warm and at rest. Seek immediate medical attention.[19]

-

Ingestion: Do NOT induce vomiting.[20] Wash out the mouth with water.[10] If the person is conscious, have them drink plenty of water. Call a poison control center or physician immediately.[11][20]

Note to Physician: Treatment should be symptomatic. Due to the nitrile group, be prepared to treat for potential cyanide poisoning. Symptoms may be delayed.[17]

In Case of Spill or Accidental Release

-

Evacuate: Immediately evacuate all non-essential personnel from the area and secure the entrance.[21]

-

Ventilate: Ensure the area is well-ventilated.

-

Control Ignition Sources: If the compound or its solvent is flammable, remove all sources of ignition.[20]

-

Cleanup (Small Spill): For a small spill contained within a fume hood, trained personnel wearing full PPE can proceed with cleanup. Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).[18] Use non-sparking tools to collect the material and place it into a closable, labeled container for hazardous waste disposal.[20]

-

Cleanup (Large Spill): For any large spill, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS or emergency response team immediately.[13] Do not attempt to clean it up yourself.

Conclusion

This compound is a compound with significant potential in chemical research, but it requires handling with a high degree of care. Its hazards, inferred from analogous structures, are significant and include acute toxicity via multiple routes, skin and eye irritation, and the potential for severe danger upon thermal decomposition. By adhering to the hierarchy of controls—prioritizing engineering solutions like fume hoods, enforcing strict administrative protocols, and consistently using appropriate personal protective equipment—researchers can mitigate these risks effectively. A proactive and informed approach to safety is not a barrier to scientific progress but is fundamental to its responsible and successful execution.

References

-

Yufeng. (2024, April 6). Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. [Link]

-

Purity Solvents. (n.d.). ACETONITRILE. Retrieved from Purity Solvents. [Link]

-

LSU Health Shreveport. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile. Retrieved from LSU Health Shreveport. [Link]

-

Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH ACETONITRILE AT AMHERST COLLEGE. Retrieved from Amherst College. [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. [Link]

-

New Jersey Department of Health. (2016, May). Acetonitrile - Hazardous Substance Fact Sheet. Retrieved from NJ.gov. [Link]

-

ResearchGate. (2024, April 16). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. [Link]

-

ACS Publications. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

-

Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. r/chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). m-Trifluoromethylphenylacetonitrile. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylacetonitrile. PubChem. [Link]

-

U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]

-

GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling. Retrieved from GlovesnStuff. [Link]

-

SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from SafetyCulture Marketplace US. [Link]

-

Alfa Aesar. (2008, November 13). Safety Data Sheet: 3-(Trifluoromethyl)phenylacetonitrile. Retrieved from Alfa Aesar. [Link]

-

National Institutes of Health (NIH). (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. [Link]

-

Angene Chemical. (2025, November 4). Safety Data Sheet: 3-(Trifluoromethyl)phenylacetonitrile. Retrieved from Angene Chemical. [Link]

-

ResearchGate. (n.d.). Structure of lithiatiated phenylacetonitrile. Retrieved from ResearchGate. [Link]

-

Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]

-

PubMed. (n.d.). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 1: A new class of uncoupler of oxidative phosphorylation. [Link]

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m-Trifluoromethylphenylacetonitrile | C9H6F3N | CID 75360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Trifluoromethyl)phenylacetonitrile 97 2338-76-3 [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. canbipharm.com [canbipharm.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.at [fishersci.at]

- 9. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. lsuhsc.edu [lsuhsc.edu]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 16. safety.fsu.edu [safety.fsu.edu]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 20. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]

- 21. nj.gov [nj.gov]

An In-depth Technical Guide to the Purity Analysis of 3-Methyl-5-(trifluoromethoxy)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-(trifluoromethoxy)phenylacetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethoxy group is of particular interest in medicinal chemistry as it can enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of a drug candidate. The purity of this intermediate is of paramount importance, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the potential impurities associated with the synthesis of this compound and details the analytical methodologies for its purity assessment, aligning with the principles of scientific integrity and regulatory expectations.

I. Potential Impurities in the Synthesis of this compound

The impurity profile of this compound is intrinsically linked to its synthetic route. While specific manufacturing processes are often proprietary, a logical and common synthetic pathway involves the cyanation of a corresponding 3-Methyl-5-(trifluoromethoxy)benzyl halide or a Sandmeyer reaction from 3-Methyl-5-(trifluoromethoxy)aniline. Both routes can introduce a range of process-related impurities.

A. Process-Related Impurities

These impurities can be broadly categorized as starting materials, by-products, intermediates, and reagents.[1][2][3][4]

1. Unreacted Starting Materials and Intermediates:

-

3-Methyl-5-(trifluoromethoxy)benzyl halide (chloride or bromide): Incomplete reaction during the cyanation process can lead to the presence of this starting material in the final product.

-

3-Methyl-5-(trifluoromethoxy)aniline: If the Sandmeyer reaction is employed, residual aniline can be a potential impurity.

-

Corresponding diazonium salt: Unstable diazonium salts may persist if the Sandmeyer reaction does not go to completion, leading to various degradation products.

2. By-products from Side Reactions:

-

3-Methyl-5-(trifluoromethoxy)benzyl isocyanide: The cyanide ion is an ambident nucleophile and can attack the benzyl halide with the nitrogen atom, leading to the formation of the isocyanide isomer.

-

Dimerization products: Radical-mediated side reactions, particularly in the Sandmeyer reaction, can lead to the formation of biaryl impurities.

-

Products of hydrolysis: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 3-Methyl-5-(trifluoromethoxy)phenylacetamide and subsequently 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.

-

Impurities from trifluoromethylation/trifluoromethoxylation: If these groups are introduced in a late-stage synthesis, side reactions such as incomplete reaction or reaction at incorrect positions on the aromatic ring can occur.[5]

3. Residual Reagents and Solvents:

-

Cyanide salts (e.g., NaCN, KCN, CuCN): Residual cyanide is a critical impurity to monitor due to its high toxicity.

-

Copper salts: If used as catalysts in the Sandmeyer reaction, residual copper needs to be controlled.

-

Phase-transfer catalysts: Often used in cyanation reactions, these can be carried over into the final product.

-

Organic solvents: Solvents used during reaction and purification (e.g., toluene, acetonitrile, ethyl acetate) must be controlled within the limits set by ICH guidelines.

B. Degradation Products

Forced degradation studies are crucial to identify potential degradation products that may form under storage and stress conditions.[6][7][8][9] For this compound, the following degradation pathways should be investigated:

-

Hydrolysis: As mentioned, the nitrile group can hydrolyze to an amide and then a carboxylic acid under acidic or basic conditions.

-

Oxidation: The benzylic methylene group and the aromatic ring can be susceptible to oxidation, leading to a variety of oxidized by-products.

-

Photodegradation: Exposure to light may induce degradation, potentially through radical mechanisms.

-

Thermal degradation: High temperatures can lead to decomposition.

The following diagram illustrates the potential impurity landscape for this compound.

Caption: Potential Impurity Profile of this compound.

II. Analytical Methodologies for Purity Analysis

A multi-faceted analytical approach is necessary for the comprehensive purity assessment of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

A. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a cornerstone for the purity determination of non-volatile organic compounds.[10][11][12][13] A well-developed and validated stability-indicating HPLC method can separate the main component from its impurities.

Experimental Protocol: HPLC-UV Method

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities. A typical mobile phase would consist of:

-

Solvent A: Water with 0.1% formic acid or phosphoric acid.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A linear gradient from a low to a high percentage of Solvent B over a suitable time (e.g., 30 minutes) should be optimized to achieve adequate separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: The UV spectrum of the molecule should be determined to select an appropriate wavelength for detection, likely in the range of 220-280 nm.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:

-

Reversed-phase C18 column: This is a versatile stationary phase suitable for a wide range of moderately polar to non-polar organic molecules.

-

Gradient elution: This allows for the separation of compounds with different polarities in a single run, which is essential for impurity profiling.

-

Acidified mobile phase: The addition of an acid like formic acid can improve peak shape for acidic and basic analytes by suppressing ionization.

B. Gas Chromatography (GC)

GC is particularly useful for the analysis of volatile and thermally stable compounds.[14][15][16][17][18] It is an excellent technique for detecting and quantifying residual solvents and certain process-related impurities. A flame ionization detector (FID) is commonly used due to its broad applicability to organic compounds.

Experimental Protocol: GC-FID Method

-

Instrumentation: A gas chromatograph equipped with an FID.

-

Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) of standard dimensions (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium or nitrogen at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is typically employed, for example:

-

Initial temperature: 50 °C (hold for 2 minutes).

-

Ramp: 10 °C/min to 250 °C (hold for 5 minutes).

-

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Injection Mode: Split injection.

-

Sample Preparation: Dissolve the sample in a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate) at a concentration of about 10 mg/mL.

Causality Behind Experimental Choices:

-

FID: Provides a response that is proportional to the mass of carbon, making it a reliable quantitative detector for a wide range of organic compounds.

-

Temperature programming: This is essential for separating compounds with different boiling points in a reasonable timeframe.

The following diagram illustrates a typical analytical workflow for purity assessment.

Caption: Analytical Workflow for Purity Analysis.

C. Spectroscopic Techniques for Structural Elucidation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for the structural elucidation of the main component and any isolated impurities.[19][20][21][22]

-

¹H NMR: Will provide information on the number and environment of the protons in the molecule. Expected signals would include those for the methyl group, the methylene group, and the aromatic protons.

-

¹³C NMR: Will show signals for all the unique carbon atoms in the molecule, including the nitrile carbon and the carbons of the aromatic ring and the trifluoromethoxy group.

-

¹⁹F NMR: This is particularly useful for confirming the presence and purity of the trifluoromethoxy group.

2. Mass Spectrometry (MS):

MS provides information about the molecular weight and fragmentation pattern of the compound.[23][24] When coupled with a chromatographic technique (GC-MS or LC-MS), it is a powerful tool for identifying unknown impurities. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

III. Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and trend analysis.

Table 1: HPLC Purity and Impurity Profile

| Peak No. | Retention Time (min) | Relative Retention Time | Peak Area (%) | Impurity Classification |

| 1 | 5.2 | 0.85 | 0.08 | Process-related (Starting Material) |

| 2 | 6.1 | 1.00 | 99.75 | Main Component |

| 3 | 7.8 | 1.28 | 0.12 | Process-related (By-product) |

| 4 | 9.5 | 1.56 | 0.05 | Degradation Product |

| Total Impurities | 0.25 |

Table 2: GC Analysis of Residual Solvents

| Solvent | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm) | Status |

| Toluene | 4.5 | 50 | 890 | Pass |

| Ethyl Acetate | 3.8 | 100 | 5000 | Pass |

Conclusion

The purity analysis of this compound requires a comprehensive approach that combines an understanding of its synthetic chemistry with the application of orthogonal analytical techniques. By anticipating potential impurities based on the synthetic route and employing robust, validated analytical methods such as HPLC and GC, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate. Spectroscopic techniques like NMR and MS are indispensable for the definitive structural elucidation of any identified impurities, thereby ensuring a complete and scientifically sound purity assessment.

References

-

Gallagher, J. A. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

-

Supporting Information for Trifluoromethylation Reactions. (n.d.). [Link]

- Preparation method of 3-trifluoromethyl phenylacetonitrile. (n.d.).

-

Wikipedia. (n.d.). Trifluoromethylation. [Link]

-

Lu, X., et al. (n.d.). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. [Link]

-

Pandey, P. K. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. PharmaGuru. [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. [Link]

-

ResearchGate. (2025). Trifluoromethylation of Various Aromatic Compounds by CF3I in the Presence of Fe(II) Compound, H2O2 and Dimethylsulfoxide. [Link]

-

National Institutes of Health. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. [Link]

-

National Institutes of Health. (n.d.). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. [Link]

-

National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

-

Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. [Link]

- The preparation method of 3- trifluoromethyl benzyl cyanide. (n.d.).

-

ResearchGate. (2025). GC-FID as a primary method for establishing the purity of organic CRMs used for drugs in sport analysis. [Link]

-

NIST. (n.d.). 4-(Trifluoromethoxy)phenylacetonitrile. [Link]

-

Friedman, L., & Shechter, H. (n.d.). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). [Link]

-

ResearchGate. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. [Link]

-

Agilent. (2016). CHEMICAL PURITY ANALYSIS. [Link]

-

PrepChem.com. (n.d.). Synthesis of phenylacetonitrile. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetonitrile. [Link]

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile - Optional[13C NMR] - Spectrum. [Link]

-

Agilent. (n.d.). Separation of PAH Compounds using UV and Fluorescence Detection. [Link]

-

PubChem. (n.d.). m-Trifluoromethylphenylacetonitrile. [Link]

-

National Institutes of Health. (n.d.). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. [Link]

- Preparation of benzyl cyanides. (n.d.).

-

ResearchGate. (2025). Development and validation of GC-FID method for the determination of volatile N-nitrosamines in meat. [Link]

-

IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

- Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. (n.d.).

-

MDPI. (n.d.). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. [Link]

-

ResearchGate. (2025). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir. [Link]

-

PubMed. (n.d.). HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase Using Derivatization of an Aliphatic Aldehyde Product With TRIS. [Link]

-

National Institutes of Health. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. [Link]

-

YouTube. (2015). Nucleophilic substitution reactions with cyanide. [Link]

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. byjus.com [byjus.com]

- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmainfo.in [pharmainfo.in]

- 10. hplc.eu [hplc.eu]

- 11. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. iiste.org [iiste.org]

- 18. pnrjournal.com [pnrjournal.com]

- 19. rsc.org [rsc.org]

- 20. hmdb.ca [hmdb.ca]

- 21. 3-(Trifluoromethyl)phenylacetone(21906-39-8) 13C NMR [m.chemicalbook.com]

- 22. spectrabase.com [spectrabase.com]

- 23. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Fluorinated Phenylacetonitriles in Drug Discovery

An In-depth Technical Guide to the Commercial Sourcing and Verification of 3-Methyl-5-(trifluoromethoxy)phenylacetonitrile

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after for its ability to enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. The phenylacetonitrile scaffold serves as a versatile building block, a precursor to a wide array of bioactive compounds.

This guide focuses on a specific, highly functionalized intermediate: This compound . This compound is of significant interest for its potential as a key intermediate in the synthesis of novel therapeutics and agrochemicals. However, its unique substitution pattern places it in the category of a specialty chemical, which is not typically available as a standard, off-the-shelf product.

Therefore, this document provides a comprehensive, field-proven guide to sourcing such specialized intermediates. We will move beyond a simple list of suppliers to detail a strategic workflow for procurement, from initial catalog searches for close analogs to engaging with custom synthesis organizations. Crucially, we will provide detailed protocols for the analytical verification of the final product, ensuring the scientific integrity of your research.

Compound Profile: this compound

Given its status as a non-catalog chemical, experimental data is scarce. The following properties are based on the analysis of its constituent functional groups and data from close structural analogs.

| Property | Value / Description | Rationale & Key Considerations |

| Molecular Formula | C₁₀H₈F₃NO | - |

| Molecular Weight | 215.17 g/mol | - |

| CAS Number | Not assigned | The absence of a CAS number is a strong indicator that this is not a commercially cataloged compound. |

| Structure | A benzene ring substituted with a methyl group at position 3, a trifluoromethoxy group at position 5, and a cyanomethyl group at position 1. | The trifluoromethoxy group acts as a lipophilic hydrogen bond acceptor, while the nitrile can be hydrolyzed, reduced, or converted to other functional groups. |

| Physical Form | Expected to be a liquid or low-melting solid at room temperature. | Based on analogs like 3-(Trifluoromethyl)phenylacetonitrile (liquid) and 2-Methyl-3-(trifluoromethyl)phenylacetonitrile (solid, m.p. 51-55 °C).[1][2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). | The aromatic and fluorinated nature suggests poor solubility in water. |

Part 1: A Strategic Approach to Sourcing Non-Catalog Intermediates

Procuring a specialized molecule like this compound requires a multi-step approach. The primary route will likely be through custom synthesis.

Step 1.1: Initial Search & Analog Identification

The first step is to perform a diligent search of major chemical suppliers to confirm the compound is not available and to identify the closest structural analogs. These analogs are useful for feasibility assessments and for sourcing starting materials for a potential custom synthesis.

Table of Commercially Available Structural Analogs:

| Compound Name | CAS Number | Key Suppliers | Notes |

| 3-(Trifluoromethyl)phenylacetonitrile | 2338-76-3 | Sigma-Aldrich, TCI, Fisher Scientific, Apollo Scientific[1][3][4] | A close analog where -OCF₃ is replaced by -CF₃. Widely available. |

| 3-(Trifluoromethoxy)phenylacetonitrile | 108307-56-8 | Matrix Scientific[5] | A direct analog missing the 3-methyl group. Availability may be limited. |

| 3,5-Bis(trifluoromethyl)phenylacetonitrile | 85068-32-2 | Sigma-Aldrich, Chem-Impex[6] | Demonstrates that multiple electron-withdrawing groups on the ring are synthetically accessible. |

Step 1.2: Engaging Custom Synthesis Organizations (CROs)

Since the target molecule is not a stock item, the most viable procurement path is through a fee-for-service custom synthesis project with a specialized CRO.

Workflow for Engaging a CRO:

Caption: Workflow for sourcing a non-catalog chemical via a Custom Synthesis Organization (CRO).